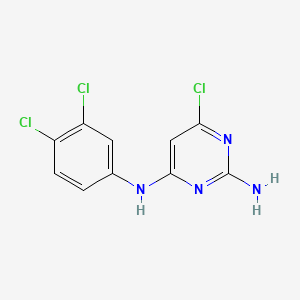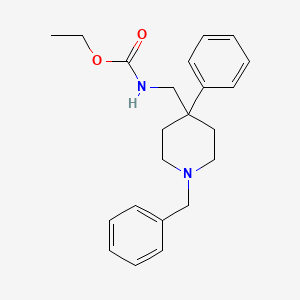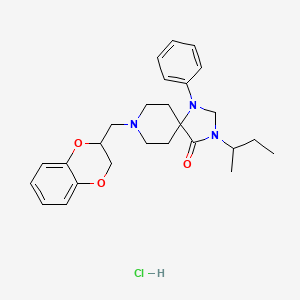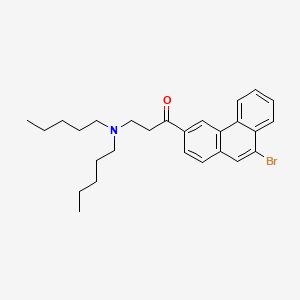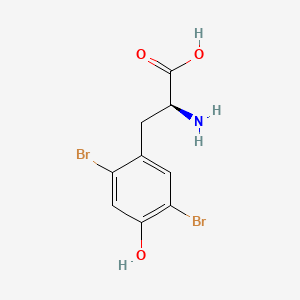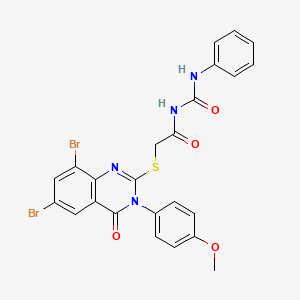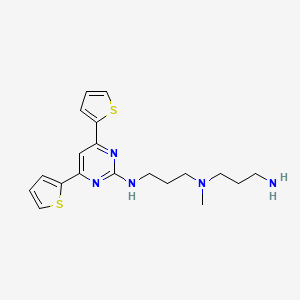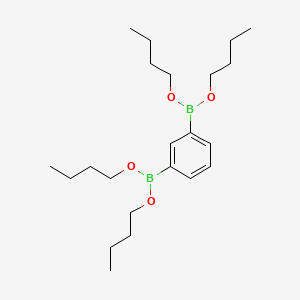
Tetrabutyl benzene-1,3-diylbisboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 115631 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 115631 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pH, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of NSC 115631 is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 115631 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 115631 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of NSC 115631 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of products depending on the substituents involved.
Applications De Recherche Scientifique
NSC 115631 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 115631 is investigated for its potential use in treating various diseases and conditions.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of NSC 115631 involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. These interactions can lead to various physiological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
NSC 115631 can be compared to other similar compounds based on its chemical structure and properties. Some similar compounds include:
NSC 115632: A closely related compound with similar chemical properties but different biological activity.
NSC 115633: Another related compound that shares some structural features with NSC 115631 but has distinct applications.
Propriétés
Numéro CAS |
7330-44-1 |
|---|---|
Formule moléculaire |
C22H40B2O4 |
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
dibutoxy-(3-dibutoxyboranylphenyl)borane |
InChI |
InChI=1S/C22H40B2O4/c1-5-9-16-25-23(26-17-10-6-2)21-14-13-15-22(20-21)24(27-18-11-7-3)28-19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3 |
Clé InChI |
MYKBPIMMYBFEJM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



